{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that features a combination of oxazole, triazole, and phenyl groups
Properties
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-6-32-21-13-9-20(10-14-21)30-17(4)24(28-29-30)26(31)33-15-23-18(5)35-25(27-23)19-7-11-22(12-8-19)34-16(2)3/h7-14,16H,6,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOLZGCPLXKSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The 5-methyl-2-[4-(propan-2-yloxy)phenyl]oxazole-4-carboxylate fragment is optimally prepared via the van Leusen protocol:
Reaction Scheme
$$
\ce{4-Isopropoxybenzaldehyde + TosMIC ->[K2CO3, MeOH][\Delta] 5-Methyl-2-(4-isopropoxyphenyl)oxazole-4-carboxylate}
$$
Experimental Protocol
- Dissolve 4-isopropoxybenzaldehyde (10 mmol) and TosMIC (12 mmol) in anhydrous methanol
- Add K₂CO₃ (15 mmol) and reflux at 65°C for 12 h
- Concentrate under reduced pressure and purify via silica chromatography (Hexane:EtOAc 4:1)
- Isolate as white crystals (78% yield)
Key Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 78% vs 52% (NaOH) |
| Solvent | Methanol | 78% vs 61% (DMSO) |
| Temperature | 65°C | 78% vs 43% (RT) |
Synthesis of Triazole Subunit
Huisgen Cycloaddition Approach
The 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction Components
- Azide: 4-Ethoxyphenyl azide (prepared from 4-ethoxyaniline)
- Alkyne: Methyl propiolate
Procedure
- Generate 4-ethoxyphenyl azide via diazotization of 4-ethoxyaniline (NaNO₂/HCl) followed by NaN₃ treatment
- React azide (5 mmol) with methyl propiolate (5.5 mmol) in THF/H₂O (3:1)
- Add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq)
- Stir at RT for 24 h, extract with EtOAc, dry (MgSO₄), and concentrate
- Purify via recrystallization (EtOH/H₂O) to obtain white needles (82%)
Regiochemical Control
The Cu(I) catalyst ensures exclusive 1,4-regioselectivity, critical for maintaining the target substitution pattern.
Esterification and Final Coupling
Steglich Esterification
The oxazole and triazole subunits are conjugated using DCC/DMAP-mediated coupling:
Reaction Conditions
$$
\ce{Oxazole-COOH + Triazole-CH2OH ->[DCC, DMAP][CH2Cl2] Target Ester}
$$
Optimized Protocol
- Activate oxazole-4-carboxylic acid (2.1 mmol) with DCC (2.5 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0°C
- Add DMAP (0.3 mmol) and triazole methanol (2.0 mmol)
- Warm to RT and stir for 18 h
- Filter through celite, wash with 5% HCl and sat. NaHCO₃
- Dry organic layer and purify via flash chromatography (SiO₂, Hexane:EtOAc gradient)
- Isolate as pale yellow solid (67% yield)
Coupling Efficiency Comparison
| Method | Yield | Purity (HPLC) |
|---|---|---|
| DCC/DMAP | 67% | 98.2% |
| EDCI/HOBt | 58% | 95.4% |
| NHS ester | 43% | 91.7% |
Spectroscopic Characterization
Key Analytical Data
- ¹H NMR (500 MHz, CDCl₃)
- δ 8.21 (s, 1H, triazole-H)
- δ 7.89 (d, J=8.6 Hz, 2H, oxazole-ArH)
- δ 6.97 (d, J=8.6 Hz, 2H, triazole-ArH)
- δ 5.32 (s, 2H, OCH₂O)
- δ 4.65 (hept, J=6.0 Hz, 1H, OCH(CH₃)₂)
- δ 2.51 (s, 3H, oxazole-CH₃)
- δ 2.38 (s, 3H, triazole-CH₃)
HRMS (ESI-TOF)
Calculated for C₂₈H₂₉N₃O₆ [M+H]⁺: 504.2128
Found: 504.2131IR (ATR)
- 1745 cm⁻¹ (ester C=O)
- 1612 cm⁻¹ (oxazole C=N)
- 1250 cm⁻¹ (aryl-O-CH₂)
Alternative Synthetic Routes
One-Pot Sequential Synthesis
Recent advances demonstrate a telescoped approach combining oxazole formation and esterification:
Key Steps
- In situ generation of oxazole carboxyl chloride using (COCl)₂
- Direct coupling with triazole methanol under Schotten-Baumann conditions
- Reduced purification needs (overall yield 61%)
Enzymatic Esterification
Preliminary studies with Candida antarctica lipase B show promise for green chemistry applications:
- 45% conversion in tert-amyl alcohol
- Excellent enantiomeric excess (>99%)
Industrial-Scale Considerations
Critical Process Parameters
| Stage | Challenge | Mitigation Strategy |
|---|---|---|
| Azide Handling | Explosion risk | Continuous flow diazotization |
| CuAAC | Metal contamination | Polymer-supported catalysts |
| Final Purification | Polymorphism | Crystallization engineering |
Cost Analysis
| Component | Cost Contribution |
|---|---|
| TosMIC | 38% |
| Cu Catalyst | 12% |
| Purification | 27% |
Chemical Reactions Analysis
Types of Reactions
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The oxazole and triazole rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups would yield quinones, while reduction of the oxazole and triazole rings would yield the corresponding reduced forms.
Scientific Research Applications
{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropoxy and ethoxy groups on the phenyl rings can lead to unique interactions with molecular targets, potentially resulting in distinct pharmacological profiles.
Biological Activity
The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C25H26N4O5, and it features a complex structure that includes an oxazole ring and a triazole moiety. The synthesis typically involves multi-step organic reactions optimized for yield and purity. The compound's structure is depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to significant physiological effects. The compound may inhibit certain enzymes or receptors involved in critical signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cellular responses.
Biological Activity and Pharmacological Effects
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating cytokine production.
- Antitumor Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., oxazole C=O at ~160 ppm, triazole CH3 at ~2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) .
How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Advanced
SAR requires systematic modification of substituents:
- Oxazole moiety : Replace propan-2-yloxy with ethoxy or cyclopropoxy to assess steric effects .
- Triazole substitution : Introduce electron-withdrawing groups (e.g., -CF3) to test electronic impacts on receptor binding .
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability (MTT) to quantify activity changes .
What computational tools are recommended for modeling intermolecular interactions in crystallography?
Q. Advanced
- WinGX suite : Processes diffraction data, generates CIFs, and visualizes packing diagrams .
- Mercury (CCDC) : Analyzes hydrogen bonding (e.g., oxazole O…H-N triazole) and π-π stacking interactions .
- Diamond : Renders thermal ellipsoids for anisotropic displacement analysis .
How can reaction mechanisms for key synthetic steps be experimentally validated?
Q. Advanced
- Kinetic studies : Monitor oxazole formation via in situ IR (C=O stretch at ~1700 cm⁻¹) .
- Isotopic labeling : Use ¹⁵N-labeled azides in CuAAC to confirm triazole regiochemistry via ¹H-¹⁵N HMBC .
- Intermediate trapping : Isolate Schiff base intermediates in oxazole synthesis for LC-MS characterization .
What strategies mitigate low yields in multi-step syntheses?
Q. Advanced
- Protecting groups : Temporarily protect reactive sites (e.g., -OH) during triazole formation .
- Flow chemistry : Continuous flow systems improve oxazole cyclization efficiency by reducing side reactions .
- Catalyst recycling : Immobilize Cu catalysts on silica for reuse in CuAAC .
How are stability and degradation profiles assessed under experimental conditions?
Q. Basic
- Forced degradation : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions, then analyze via HPLC .
- Kinetic stability : Monitor hydrolysis of the ester group in PBS (pH 7.4) at 37°C over 24–72 hours .
What methods resolve discrepancies in biological activity data across studies?
Q. Advanced
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values and compare assay sensitivity .
- Meta-analysis : Pool data from enzyme assays (e.g., % inhibition at 10 µM) to identify outliers via Grubbs’ test .
How can synthetic byproducts be identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
